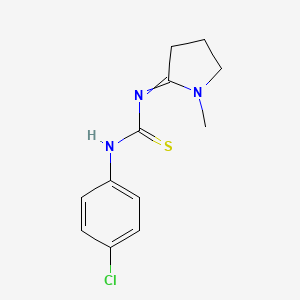
N-(4-Chlorophenyl)-N'-(1-methylpyrrolidin-2-ylidene)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a methylpyrrolidinylidene moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea typically involves the reaction of 4-chloroaniline with 1-methylpyrrolidine-2-thione. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylpyrrolidinylidene groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-Phenyl-N’-(1-methylpyrrolidin-2-ylidene)thiourea
- N-(4-Methylphenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea
- N-(4-Bromophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea
Uniqueness
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, such as the development of selective inhibitors or novel materials.
属性
CAS 编号 |
65069-01-4 |
|---|---|
分子式 |
C12H14ClN3S |
分子量 |
267.78 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)thiourea |
InChI |
InChI=1S/C12H14ClN3S/c1-16-8-2-3-11(16)15-12(17)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,17) |
InChI 键 |
XXPXQDRCUJEWNH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1=NC(=S)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
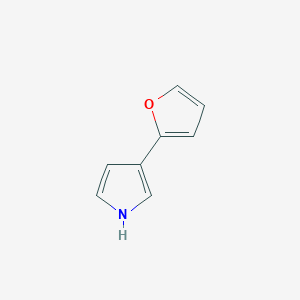
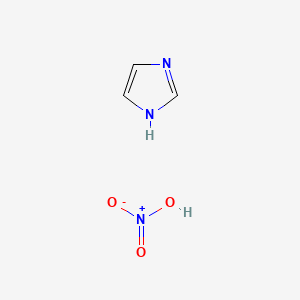
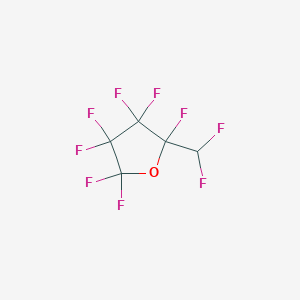
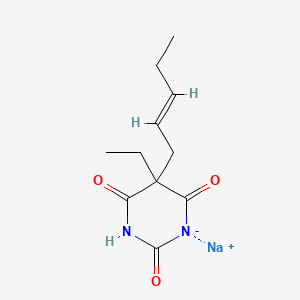
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
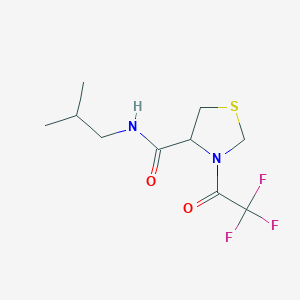

![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
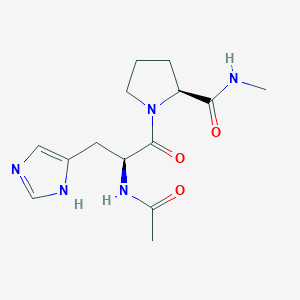
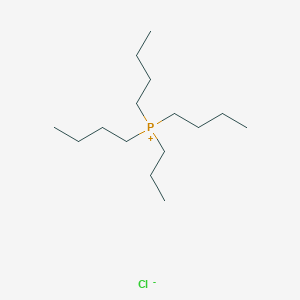
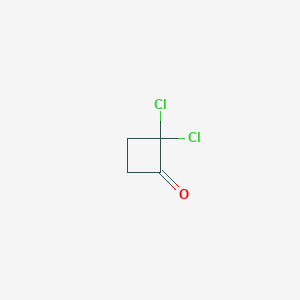
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
